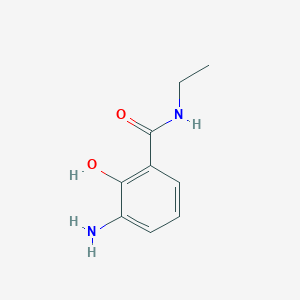

3-amino-N-ethyl-2-hydroxybenzamide

Description

3-Amino-N-ethyl-2-hydroxybenzamide (C₉H₁₂N₂O₂) is a benzamide derivative characterized by an amino group at the 3-position, a hydroxyl group at the 2-position, and an ethyl substituent on the amide nitrogen. Benzamides are widely studied for their roles as enzyme inhibitors, metal-coordinating ligands, and intermediates in organic synthesis. The ethyl group in this compound likely enhances lipophilicity compared to hydroxyethyl or methyl derivatives, influencing its pharmacokinetic properties .

Properties

IUPAC Name |

3-amino-N-ethyl-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-11-9(13)6-4-3-5-7(10)8(6)12/h3-5,12H,2,10H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFHHPVOCTXYGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C(=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10730927 | |

| Record name | 3-Amino-N-ethyl-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464913-55-1 | |

| Record name | 3-Amino-N-ethyl-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-ethyl-2-hydroxybenzamide typically involves the reaction of 3-amino-2-hydroxybenzoic acid with ethylamine. The reaction is carried out under controlled conditions, often using a solvent such as tetrahydrofuran (THF) and a base like triethylamine (TEA) to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-ethyl-2-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of 3-amino-N-ethyl-2-ketobenzamide.

Reduction: Formation of 3-amino-N-ethylbenzylamine.

Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

3-amino-N-ethyl-2-hydroxybenzamide (C15H16N2O2) can be synthesized through various chemical reactions involving amine and hydroxyl functional groups. The compound is characterized by its structural features, which include an amino group, an ethyl side chain, and a hydroxyl group on a benzene ring. This configuration contributes to its biological activity and interaction with various biological targets.

Biological Activities

1. Pharmacological Potential:

Research indicates that this compound exhibits multidirectional pharmacological activities. It has shown potential as:

- Antitumor Agent: Studies have indicated that derivatives of this compound can inhibit tumor growth by affecting cellular pathways involved in cancer progression .

- Anti-inflammatory Effects: Compounds with similar structures have been noted for their ability to modulate inflammatory responses, making them candidates for treating inflammatory diseases .

2. Mechanistic Insights:

The compound's mechanism of action may involve the inhibition of specific enzymes or receptors related to disease pathways. For instance, it has been suggested that it could interact with lipoxygenases, which play a role in inflammatory processes .

Case Studies

1. Antitumor Activity:

A study investigating the structure-activity relationship (SAR) of various derivatives found that modifications to the this compound structure could enhance its anticancer properties. The most active compounds were identified with specific substituents that improved their efficacy against cancer cell lines .

2. Inhibition of Lipoxygenase:

In another study, derivatives of this compound were evaluated for their ability to inhibit lipoxygenase enzymes, which are implicated in various inflammatory conditions. The results demonstrated significant inhibitory activity, suggesting potential therapeutic applications in managing conditions like arthritis and cardiovascular diseases .

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold in drug development:

- Lead Compound for Anticancer Drugs: Its modifications can lead to the development of more potent anticancer agents.

- Anti-inflammatory Medications: Given its potential to inhibit inflammatory pathways, it could serve as a basis for new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 3-amino-N-ethyl-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Selected Benzamide Derivatives

Key Observations:

- N-Alkyl vs. N-Hydroxyalkyl Groups : The ethyl group in the target compound likely improves membrane permeability compared to the hydrophilic hydroxyethyl group in ’s compound, which may prioritize solubility .

- Directing Groups: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains an N,O-bidentate directing group, enabling selective C–H activation in catalysis. The target compound’s hydroxyl and amino groups may similarly coordinate metals but require validation .

- Substituent Effects : Electron-donating groups (e.g., 4-OCH₃ in ) enhance resonance stabilization, whereas chloro groups () increase electrophilicity, affecting reactivity .

Key Observations:

- Acyl Chlorides vs. Esters : Acyl chlorides (e.g., 3-methylbenzoyl chloride) generally afford higher yields in amidation reactions compared to esters, as seen in ’s low-yield (<10%) ester-based route .

- Historical Methods: The synthesis of 2-amino-N-(2-substituted-ethyl)benzamide via ethyl-2-aminobenzoate () suggests the target compound could be synthesized similarly, though modern methods may optimize efficiency .

Biological Activity

3-amino-N-ethyl-2-hydroxybenzamide is an organic compound belonging to the benzamide class, characterized by its molecular formula . This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various molecular targets. This article reviews the biological activity of this compound, summarizing key findings from recent research studies, including its mechanisms of action, structure-activity relationships, and applications in pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to form hydrogen bonds and other non-covalent interactions, which can lead to the modulation of enzymatic activity or receptor signaling pathways. This interaction is critical for its potential therapeutic applications, particularly as an enzyme inhibitor or a modulator of biological macromolecules.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In a study evaluating a series of N-benzoyl-2-hydroxybenzamides, compounds structurally related to this compound showed activity against Plasmodium falciparum and Toxoplasma gondii . The structure-activity relationship (SAR) analysis revealed that modifications to the benzamide core can significantly influence the compound's efficacy against protozoan parasites.

Cytotoxicity and Selectivity

In terms of cytotoxicity, studies have shown that while some derivatives exhibit potent activity against cancer cell lines, they also demonstrate varying degrees of toxicity towards normal cells. This highlights the importance of evaluating selectivity indices when considering therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-amino-2-hydroxybenzamide | Lacks ethyl group; potentially less hydrophobic | Moderate antimicrobial activity |

| N-ethyl-2-hydroxybenzamide | Lacks amino group; reduced interaction potential | Reduced biological activity |

| 3-amino-N-methyl-2-hydroxybenzamide | Methyl group instead of ethyl; altered properties | Similar but less potent |

This table illustrates how structural variations can impact biological activities, emphasizing the significance of the ethyl group and amino functionality in enhancing the compound's efficacy.

Case Studies and Research Findings

- Study on Antiprotozoal Activity : A series of benzamide derivatives were synthesized and tested for their effects on Toxoplasma gondii. Among them, compounds similar to this compound showed promising results, particularly in inhibiting tachyzoite proliferation .

- Structure-Activity Relationship Studies : Research focused on modifying the benzamide core led to the identification of compounds with enhanced selectivity against Plasmodium falciparum. The findings suggest that small changes in the chemical structure can significantly affect both potency and selectivity .

- Cytotoxicity Assessment : Evaluation against various cancer cell lines indicated that while some derivatives were effective at low concentrations, they also exhibited cytotoxic effects on non-cancerous cells. This necessitates further investigation into optimizing these compounds for therapeutic use without compromising safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.